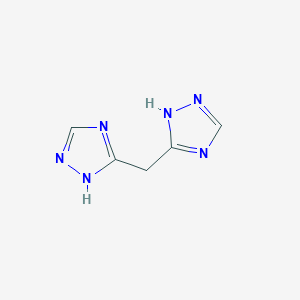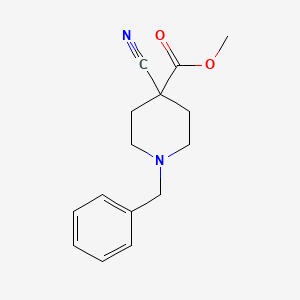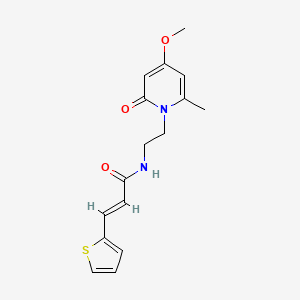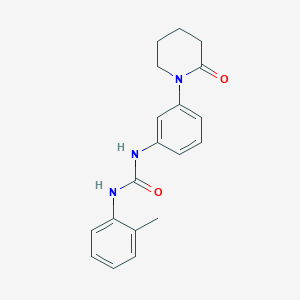![molecular formula C13H7Cl2N3OS B2810916 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-57-6](/img/structure/B2810916.png)
2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound with a basic structure of thiofuran siamese pyrimidine . This compound belongs to a category of thick heterocyclic compounds containing thiofuran, pyrimidine ring, nitrogen, and sulfur . It has wide and obvious biological activity, such as anticarcinogen, antivirus, anti-inflammatory, microbe killing, insecticide, and weed removal .
Synthesis Analysis
The synthesis of this compound involves the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . An intermediate (thiofuran siamese) 2,4-dichloro-thieno[3,2-d]pyrimidine was synthesized . The product was characterized by nuclear magnetic resonance (NMR) . The first step yield was 84% (190 °C) and the second step yield was 81.4% (105 °C, m(intermediate):m(phosphorus oxychloride) = 1:6.4) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiofuran siamese pyrimidine . This structure is part of a category of thick heterocyclic compounds containing thiofuran, pyrimidine ring, nitrogen, and sulfur .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . An intermediate (thiofuran siamese) 2,4-dichloro-thieno[3,2-d]pyrimidine was synthesized . The product was characterized by nuclear magnetic resonance (NMR) .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Research indicates that derivatives of thieno[2,3-d]pyrimidine, such as 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, exhibit significant antimicrobial and anti-inflammatory properties. A study by Tolba, El‐Dean, Ahmed, and Hassanien (2018) synthesized new thieno[2,3-d]pyrimidine derivatives, which demonstrated remarkable activity against fungi, bacteria, and inflammation (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).
Antibacterial and Antifungal Activity
In 2020, Kahveci, Doğan, Menteşe, Sellitepe, and Kart reported the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, showing higher antifungal activity against Candida fungus species compared to fluconazole. These compounds also exhibited better antibacterial activity than their benzothieno derivatives (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
Antiproliferative Activity
A 2017 study by Atapour-Mashhad et al. focused on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. These compounds were evaluated for their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, revealing significant cytotoxic and proapoptotic effects on MCF-7 cell lines (Atapour-Mashhad et al., 2017).
Potential in Cancer Cell Growth Inhibition
Zhang, Liu, Hou, Cao, Dai, Yu, and Huang (2019) synthesized new thieno[2,3-d]pyrimidin-4(3H)-ones derivatives and tested them for cancer cell growth inhibition. One of the compounds demonstrated the ability to inhibit multiple types of cancer cells, showing strong anti-proliferative effects against A549 cell lines with minimal toxicity to normal cells (Zhang et al., 2019).
Direcciones Futuras
The future directions for the research and development of this compound could involve further exploration of its wide and obvious biological activity . Given its potential as an anticarcinogen, antivirus, anti-inflammatory, microbe killing, insecticide, and weed removal , it could become a new medicine and compounds for agricultural application .
Mecanismo De Acción
Target of Action
Compounds with a similar thieno[3,2-d]pyrimidine structure have been reported to act as kinase inhibitors, such as tyrosine kinase inhibitors for the epidermal growth factor receptor (egfr), kinase inhibitor for vascular epidermal growth factor receptor (vegfr), and small-molecule inhibitor of phosphatidylinositol 3-kinase (pi3k) .
Mode of Action
Similar compounds have been shown to inhibit kinase activity, which can lead to a decrease in phosphorylation levels and induce changes in cell morphology and migration .
Biochemical Pathways
As a potential kinase inhibitor, it may affect pathways downstream of the targeted kinases, such as the egfr, vegfr, and pi3k pathways .
Pharmacokinetics
The synthesis process of similar compounds suggests that they can be produced with high purity, which may influence their bioavailability .
Result of Action
Similar compounds have been shown to reduce the phosphorylation levels of downstream signaling proteins and induce changes in cell morphology and migration .
Propiedades
IUPAC Name |
2,4-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-7-1-2-8(10(15)5-7)12(19)18-11-9-3-4-20-13(9)17-6-16-11/h1-6H,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSJWIUEGAKKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)

![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)
![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)
![Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810844.png)
![N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2810846.png)

![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2810855.png)